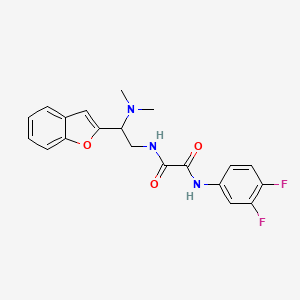

![molecular formula C17H17N5O2 B2837160 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1797628-97-7](/img/structure/B2837160.png)

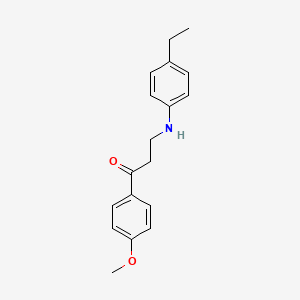

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrano[4,3-c]pyrazole ring attached to a quinoxaline-2-carboxamide via a methylene (-CH2-) bridge. The presence of the 1-methyl group on the pyrano[4,3-c]pyrazole ring is also a key feature .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature. It’s possible that it could undergo reactions typical of other pyrazoles and quinoxalines .Applications De Recherche Scientifique

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, including compounds structurally related to the given chemical, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition properties with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics for oral administration. This discovery is significant for probing ATM inhibition in vivo, particularly in combination with DNA double-strand break-inducing agents like irinotecan, indicating potential therapeutic applications in diseases where ATM function is relevant (Degorce et al., 2016).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some derivatives were found to be highly effective, with IC50 values less than 10 nM. A few compounds demonstrated curative potential against colon 38 tumors in mice, emphasizing the potential use of related chemical structures in cancer therapy (Deady et al., 2003).

Chemical Synthesis and Reactivity

Research on the chemistry of 1,4-diazaphenothiazine revealed that compounds like the quinoxaline derivative can undergo various reactions leading to the formation of sulfoxides, sulphones, and other derivatives upon treatment with specific reagents. These findings contribute to the understanding of chemical reactivity and the development of new synthetic methods for quinoxaline derivatives (Carter & Chesseman, 1977).

Antimicrobial Activity

Quinoxaline derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of such compounds to serve as effective agents against bacterial infections, contributing to the development of new antibiotics (Holla et al., 2006).

Corrosion Inhibition

Carboxamide ligands based on quinoxaline derivatives have been studied for their performance as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies suggest potential industrial applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Erami et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-16-6-7-24-10-11(16)14(21-22)8-19-17(23)15-9-18-12-4-2-3-5-13(12)20-15/h2-5,9H,6-8,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMVMTAOVONCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)